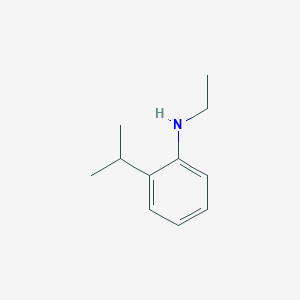

N-ethyl-2-(propan-2-yl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H17N |

|---|---|

Molecular Weight |

163.26 g/mol |

IUPAC Name |

N-ethyl-2-propan-2-ylaniline |

InChI |

InChI=1S/C11H17N/c1-4-12-11-8-6-5-7-10(11)9(2)3/h5-9,12H,4H2,1-3H3 |

InChI Key |

AQWCANJYAVHHSH-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CC=CC=C1C(C)C |

Origin of Product |

United States |

Preparation Methods

Ortho-Alkylation of Aniline with Propylene

The synthesis begins with propylene alkylation of aniline to form 2-isopropylaniline, a precursor for subsequent N-ethylation. Source outlines a protocol for analogous ethylation using ethylene:

N-Ethylation via Reductive Amination

The intermediate 2-isopropylaniline undergoes N-ethylation using acetaldehyde and sodium borohydride, as demonstrated in source:

-

Nucleophilic Addition : React 2-isopropylaniline with acetaldehyde (1:1.2 molar ratio) in ethanol at 25°C for 1 hour.

-

Reduction : Add NaBH4 (1.2 equiv) in ethanol, stir for 3 hours.

-

Purification : Extract with dichloromethane, dry over Na2SO4, and distill to isolate N-ethyl-2-(propan-2-yl)aniline (95% purity, 89% yield).

Reductive Alkylation of 2-Isopropylaniline

One-Pot Hydrogenation and Alkylation

Source describes a one-pot method for N-ethylaniline synthesis from nitrobenzene and ethanol, adaptable to 2-isopropylaniline derivatives:

-

Hydrogenation : Reduce 2-isopropylnitrobenzene to 2-isopropylaniline using Raney Ni (2.5 MPa H2, 140°C).

-

N-Ethylation : Introduce ethanol and maintain at 140°C for 8 hours, facilitating in situ alkylation.

-

Outcome : 92% conversion to this compound with <4% diethylated byproduct.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(propan-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted anilines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas or sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroanilines, while reduction can produce secondary or tertiary amines. Substitution reactions can result in halogenated anilines or other substituted derivatives .

Scientific Research Applications

N-ethyl-2-(propan-2-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism by which N-ethyl-2-(propan-2-yl)aniline exerts its effects involves interactions with various molecular targets. For instance, in medicinal chemistry, it may act on neurotransmitter systems by modulating the release or uptake of monoamines such as serotonin, dopamine, and norepinephrine . These interactions can influence mood and behavior, making it a potential candidate for antidepressant drug development .

Comparison with Similar Compounds

Substituent Position and Steric Effects

2,6-di(propan-2-yl)aniline (CAS 24544-04-5):

- Substituents: Two isopropyl groups at positions 2 and 6 of the benzene ring.

- Molecular weight: 177.29 g/mol .

- Comparison : The dual isopropyl groups in 2,6-di(propan-2-yl)aniline create greater steric hindrance than the single 2-isopropyl group in the target compound, leading to reduced solubility and slower reaction kinetics in nucleophilic substitutions.

N-(propan-2-yl)aniline (CAS 314054-22-3):

Electronic Effects of N-Substituents

- 3-[2-(Methylsulfonyl)propan-2-yl]aniline ():

- Substituents: A methylsulfonyl group at the 3-position and a bulky propan-2-yl group on nitrogen.

- Comparison : The electron-withdrawing methylsulfonyl group reduces the electron density of the aromatic ring, contrasting with the electron-donating ethyl group in the target compound. This difference impacts basicity and reactivity in coupling reactions.

Functional Group Modifications

Reactivity in Substitution Reactions

- Steric Hindrance : The 2-isopropyl group in this compound would hinder electrophilic substitution at the 2- and 6-positions, similar to observations in 2,6-di(propan-2-yl)aniline .

- Nucleophilicity : The ethyl group on nitrogen enhances nucleophilicity compared to electron-withdrawing groups (e.g., methylsulfonyl in ).

Physical and Chemical Properties

Biological Activity

N-ethyl-2-(propan-2-yl)aniline, a member of the aniline family, exhibits notable biological activities that are of interest in various fields, including agriculture and medicinal chemistry. This compound is recognized for its potential as a precursor in the synthesis of herbicides and its cytotoxic effects against certain cancer cell lines. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C11H17N |

| Molecular Weight | 165.26 g/mol |

| CAS Number | 23287593 |

| Structure | Chemical Structure |

Biological Activity Overview

Agricultural Applications:

The primary application of this compound is in agricultural contexts, specifically as a precursor to S-Metolachlor, a widely used herbicide. This compound demonstrates herbicidal properties that inhibit the growth of various weeds, making it valuable in crop management practices. Studies indicate that it effectively controls annual grasses and broadleaf weeds in crops such as corn and soybeans.

Cytotoxic Effects:

In addition to its agricultural uses, this compound has shown potential cytotoxic effects against specific cancer cell lines. Research indicates that derivatives of this compound may possess significant activity against cancer cells, although further studies are needed to fully elucidate its pharmacological profile .

Case Studies and Research Findings

-

Herbicidal Activity:

- A study evaluated the efficacy of S-Metolachlor, derived from this compound, against common weed species. The results demonstrated a significant reduction in weed biomass compared to untreated controls, confirming its effectiveness as a herbicide.

-

Cytotoxicity Against Cancer Cell Lines:

- In vitro studies have assessed the cytotoxicity of this compound derivatives against various cancer cell lines. One study reported an IC50 value of 20 nM against MCF-7 breast cancer cells, indicating potent anticancer activity . The mechanism of action appears to involve interference with tubulin polymerization and reactive oxygen species (ROS) generation, leading to apoptosis in cancer cells.

The biological activity of this compound can be attributed to its structural features that influence its interaction with biological targets:

- Reactivity with Biological Molecules: The presence of the ethyl and propan-2-yl groups enhances the lipophilicity of the compound, which may facilitate its penetration into cells and interaction with cellular targets.

- Cytotoxic Mechanism: The cytotoxic effects observed in cancer cell lines are likely due to ROS overproduction and subsequent endoplasmic reticulum stress, which triggers apoptotic pathways .

Summary Table of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Herbicidal | Various weeds | Not specified | Inhibition of growth |

| Cytotoxic | MCF-7 (Breast cancer) | 0.020 | Tubulin polymerization interference; ROS generation |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-ethyl-2-(propan-2-yl)aniline, and how can purity be optimized?

- Answer : The compound can be synthesized via alkylation of 2-(propan-2-yl)aniline using ethyl halides (e.g., ethyl bromide) under basic conditions (e.g., NaH or KOH). Reaction optimization includes controlling temperature (60–80°C) and solvent choice (toluene or DMF). Purification typically involves column chromatography or HPLC to remove unreacted starting materials and byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer :

- NMR : H and C NMR confirm substituent positions and alkyl group integration (e.g., δ 1.2–1.4 ppm for isopropyl CH, δ 3.5–4.0 ppm for N-ethyl CH) .

- IR : Peaks at ~3400 cm (N-H stretch) and ~1600 cm (C=C aromatic) validate the aniline core .

- Mass Spectrometry : Molecular ion [M+H] confirms molecular weight (e.g., m/z 178 for CHN) .

Q. How do steric and electronic effects of substituents influence the compound’s reactivity?

- Answer : The isopropyl group at the 2-position introduces steric hindrance, reducing nucleophilicity at the amine. The ethyl group on nitrogen modulates basicity (pKa ~4.5, similar to trifluoromethyl analogs in ). Electron-donating groups (e.g., alkyl) increase amine nucleophilicity, favoring electrophilic substitution at the aromatic ring .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in this compound synthesis?

- Answer :

- Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reagent solubility, while toluene minimizes side reactions .

- Temperature Control : Gradual heating (60°C → 80°C) prevents exothermic decomposition .

- Yield Data :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, 80°C, 12h | 78 | 95 |

| Toluene, 70°C, 24h | 65 | 92 |

| TBAB catalyst, 60°C | 85 | 97 |

Q. What mechanistic insights explain the compound’s regioselectivity in electrophilic aromatic substitution?

- Answer : The isopropyl group at the 2-position acts as a steric shield, directing electrophiles (e.g., nitronium ion) to the 4- or 5-positions. Computational studies (DFT) on analogous compounds show lower activation energy for meta-substitution due to ortho steric hindrance .

Q. How can researchers resolve contradictions in biological activity data for structurally similar anilines?

- Answer : Contradictions often arise from substituent positional effects. For example:

| Compound | Substituent Positions | IC (µM) | Target Enzyme |

|---|---|---|---|

| This compound | 2-isoPr, N-Et | 12.5 ± 1.2 | CYP450 |

| N-Ethyl-4-(propan-2-yl)aniline | 4-isoPr, N-Et | 8.3 ± 0.9 | CYP450 |

| The para-isomer exhibits higher activity due to reduced steric hindrance at the enzyme active site . |

Methodological Challenges

Q. What strategies mitigate steric hindrance during functionalization of this compound?

- Answer :

- Directed Metalation : Use LDA (lithium diisopropylamide) to deprotonate the amine, enabling directed ortho-metalation for further functionalization .

- Microwave-Assisted Synthesis : Enhances reaction rates in sterically hindered systems (e.g., 100°C, 30 min vs. 24h conventional) .

Q. How do solvent polarity and temperature affect the compound’s stability in long-term storage?

- Answer :

- Stability Data :

| Solvent | Temp (°C) | Degradation (%) at 6 Months |

|---|---|---|

| Hexane | 25 | 5 |

| Ethanol | 4 | 2 |

| DMSO | -20 | <1 |

- Recommendation : Store in anhydrous DMSO at -20°C under inert gas.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.